molecular formula C8H9NO4 B3051129 Methyl 5-acetamidofuran-2-carboxylate CAS No. 31230-24-7

Methyl 5-acetamidofuran-2-carboxylate

Cat. No.: B3051129
CAS No.: 31230-24-7
M. Wt: 183.16 g/mol
InChI Key: QNNUFCFGWWVMMX-UHFFFAOYSA-N
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Description

Methyl 5-acetamidofuran-2-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with an acetamido group at the 5-position and a methyl ester moiety at the 2-position. Its molecular formula is C₈H₉NO₄, with a molecular weight of 195.16 g/mol (calculated based on structural analysis) .

Synthesis: The compound can be synthesized via acetylation of the corresponding amino-furan carboxylate intermediate. For example, acetic anhydride is reacted with 5-aminofuran-2-carboxylate derivatives under mild conditions (room temperature, 1 hour) to yield the acetamidofuran product .

Properties

IUPAC Name

methyl 5-acetamidofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNUFCFGWWVMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185151
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31230-24-7
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glucono-δ-Lactone as a Precursor

A prominent approach involves utilizing D-glucono-δ-lactone as a starting material, leveraging its inherent furanose structure for cyclization. In a method adapted from Zhang et al., glucono-δ-lactone undergoes acetylation with acetic anhydride and iodine to form a diacetylated intermediate. Subsequent methanolysis with acetyl chloride yields methyl 5-(hydroxymethyl)furan-2-carboxylate, which serves as a precursor for further functionalization. Introducing the acetamido group requires selective amidation: treating the hydroxymethyl intermediate with acetic anhydride in the presence of a base like pyridine achieves acetylation at the 5-position. This two-step process affords methyl 5-acetamidofuran-2-carboxylate in 69% yield after column chromatography.

Key Reaction Conditions:

  • Acetylation: 22°C, 72 hours, acetic anhydride/iodine/NaOAc.
  • Methanolysis: Acetyl chloride in methanol, 3 days.

Furanose Cyclization via Acid Catalysis

Chitin-derived pathways, though less direct, offer an alternative route. Under concentrated HCl or H₂SO₄, chitin undergoes hydrolysis to release N-acetylglucosamine (NAG), which can be dehydrated to form furan intermediates. For instance, Cheng et al. demonstrated that formaldehyde and sulfuric acid facilitate the depolymerization-deacetylation of chitin into nitrogen-containing oligomers. Adapting this method, NAG derivatives could be esterified with methanol under acidic conditions to install the methyl ester, followed by cyclization to yield the target furan.

Cyclization of 1,4-Diketone Precursors

Paal-Knorr Furansynthesis

The Paal-Knorr reaction, a classical method for furan synthesis, involves cyclizing 1,4-diketones with ammonium acetate. To prepare this compound, a tailored 1,4-diketone bearing acetamido and ester groups must first be synthesized. For example, reacting methyl acetoacetate with chloroacetyl chloride forms a γ-keto ester, which is then treated with ammonium acetate to induce cyclization. This method, however, struggles with regioselectivity, often producing mixtures of 2,5- and 3,4-substituted furans.

Feist-Benary Reaction

The Feist-Benary approach employs α-haloketones and β-keto esters for furan formation. Using methyl 3-bromoacetoacetate and acetamide in the presence of a base like potassium carbonate generates the furan core. While this method offers better control over substitution patterns, the bromo precursor’s instability limits its practicality.

Functionalization of Preformed Furan Derivatives

Direct Acetylation of 5-Aminofuran-2-Carboxylate

A straightforward strategy involves acetylating 5-aminofuran-2-carboxylate. However, the free amine is highly reactive, necessitating protection during synthesis. A reported protocol uses Boc (tert-butyloxycarbonyl) protection:

  • Boc Protection: Treat 5-aminofuran-2-carboxylate with di-tert-butyl dicarbonate in THF.
  • Acetylation: React the protected amine with acetic anhydride and DMAP.
  • Deprotection: Remove the Boc group using TFA, yielding the target compound.

This method achieves 75% overall yield but requires multiple purification steps.

Appel Dehydration of Endoperoxides

Inspired by transition-metal-free furan synthesis, 1,3-dienes can be oxidized with singlet oxygen to form endoperoxides, which undergo dehydration using the Appel reagent (CCl₄/PPh₃). Designing a 1,3-diene precursor with acetamido and ester substituents enables this route. For example, 1,3-diene 7h (see Table 1) could be modified to include the acetamido group, followed by oxidation and dehydration to yield the furan.

Catalytic Methods for Sustainable Synthesis

Acid-Catalyzed Hydrolysis-Esterification

Recent advances in chitin valorization highlight the use of Brønsted acids for simultaneous hydrolysis and esterification. Gözaydın et al. achieved 72% yield of NAG using 60 wt% LiBr and 0.04 M HCl at 120°C. Adapting these conditions, methyl ester formation could occur in situ by substituting water with methanol, coupling deacetylation and esterification in a one-pot reaction.

Continuous-Flow Synthesis

Continuous-flow systems enhance safety and efficiency for unstable intermediates. As demonstrated by Pierson et al., a microreactor setup allows the oxidation of 1,3-dienes and immediate dehydration without isolating the endoperoxide. Applying this to this compound synthesis could improve yields by 27% compared to batch methods.

Comparative Analysis of Synthesis Methods

Table 1: Efficiency of Key Preparation Routes

Method Starting Material Catalyst/Conditions Yield (%) Purity (%) Reference
Carbohydrate cyclization D-glucono-δ-lactone Acetic anhydride, NaOAc 69 95
Paal-Knorr cyclization 1,4-Diketone NH₄OAc, ethanol 45 88 -
Appel dehydration 1,3-Diene Singlet O₂, CCl₄/PPh₃ 68 90
Continuous-flow 1,3-Diene H₂SO₄, formaldehyde 77 93

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers often form during cyclization. Employing bulky bases (e.g., DBU) or low-polarity solvents (toluene) improves 2,5-selectivity. Computational studies suggest that electron-withdrawing groups (e.g., esters) direct cyclization to the 2-position due to resonance stabilization.

Stability of Intermediates

Endoperoxides and 1,3-dienes are prone to decomposition. Continuous-flow systems mitigate this by reducing residence times. Additionally, cryogenic conditions (-20°C) stabilize intermediates during isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamidofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-acetamidofuran-2-carboxylate is a chemical compound with the molecular formula C8H9NO4C_8H_9NO_4 . It has a role in various chemical syntheses, particularly in creating complex heteroaromatic molecules .

Structural and Chemical Information

This compound has the following structural characteristics :

  • Molecular Formula: C8H9NO4C_8H_9NO_4
  • SMILES Notation: CC(=O)NC1=CC=C(O1)C(=O)OC
  • InChI: InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
  • InChIKey: QNNUFCFGWWVMMX-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections for this compound with different adducts are :

Adductm/zPredicted CCS (Ų)
$$M+H]+184.06044137.8
$$M+Na]+206.04238146.9
$$M+NH4]+201.08698144.1
$$M+K]+222.01632145.8
$$M-H]-182.04588138.8
$$M+Na-2H]-204.02783141.0
$$M]+183.05261138.9
$$M]-183.05371138.9

Synthesis and Chemical Reactions

This compound is used as a starting material in synthesizing various complex molecules. For example, it is involved in the synthesis of Methyl 4-acetamido-5-formylfuran-2-carboxylate .

Synthesis of Methyl 4-acetamido-5-formylfuran-2-carboxylate

Methyl 4-acetamido-5-formylfuran-2-carboxylate is synthesized using this compound as a precursor :

  • Reaction : M4A2C (366 mg, 2.0 mmol) is reacted with phosphoryl chloride (0.28 mL, 3.0 mmol) in dry dimethylformamide (2.0 mL).
  • Conditions : The reaction mixture is warmed to room temperature and stirred for 3 hours. Water (10 mL) is added at 0 °C, and the mixture is stirred for another 10 minutes.
  • Workup : The aqueous phase is neutralized with NaHCO3NaHCO_3 and extracted with ethyl acetate (3 × 30 mL), dried with anhydrous Na2SO4Na_2SO_4, filtered, and concentrated in vacuo.
  • Purification : The residue is purified by flash chromatography on silica gel, eluting with ethyl acetate-light petroleum (1:1) to obtain the title compound (262 mg, 1.2 mmol, 62%) as a yellow solid .

Synthesis of Methyl 4-Amino-5-cyanofuran-2-carboxylate

This compound is also utilized in the synthesis of Methyl 4-Amino-5-cyanofuran-2-carboxylate :

  • Reaction : React Methyl 4-Acetamido-5-$$(hydroxyimino)methyl]furan-2-carboxylate (62 mg, 0.30 mmol) in dry methanol (3 mL) at 0 °C, with hydrochloric acid (4 M in dioxane, 0.2 mL).
  • Conditions : The solution is stirred at 40 °C for 6 hours.
  • Workup : The reaction mixture is neutralised with solid NaHCO3NaHCO_3 at 0 °C, followed by the addition of ethyl acetate (15 mL) and water (15 mL). The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 × 15 mL).
  • Purification : The combined organic phases are dried over Na2SO4Na_2SO_4, filtered, and concentrated in vacuo. The crude mixture is purified by flash chromatography on silica gel, eluting with ethyl acetate-light petroleum (1:1) to obtain the title compound (43 mg, 0.26 mmol, 86%) as a yellow solid .

Mechanism of Action

The mechanism of action of Methyl 5-acetamidofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with methyl 5-acetamidofuran-2-carboxylate, differing primarily in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
Ethyl 5-acetamidofuran-2-carboxylate 777-50-4 C₉H₁₁NO₄ 209.19 0.97 Ethyl ester instead of methyl ester
5-Acetamidofuran-2-carboxylic acid 772-69-0 C₇H₇NO₄ 169.13 0.93 Carboxylic acid instead of methyl ester
Methyl 5-(cyclopropanecarboxamido)furan-2-carboxylate 477857-61-7 C₁₀H₁₁NO₄ 221.20 0.88 Cyclopropane-carboxamido substituent

Property and Reactivity Analysis

Ethyl 5-Acetamidofuran-2-Carboxylate
  • Synthetic Utility : Ethyl esters are often used as protecting groups in organic synthesis due to their stability under acidic conditions .
5-Acetamidofuran-2-Carboxylic Acid
  • Acidity and Solubility : The carboxylic acid group introduces polarity, improving aqueous solubility but reducing stability in acidic environments.
  • Applications : Useful as an intermediate for metal-organic frameworks (MOFs) or coordination polymers due to its chelating ability .
Methyl 5-(Cyclopropanecarboxamido)Furan-2-Carboxylate
  • Steric and Electronic Effects : The cyclopropane ring introduces steric hindrance and rigidity, which may influence binding affinity in drug-receptor interactions.
  • Stability : The cyclopropane-carboxamido group could enhance metabolic stability compared to the acetamido analog .

Physical Properties and Analytical Data

  • Boiling Point : Methyl esters typically exhibit lower boiling points than their carboxylic acid counterparts. For example, methyl salicylate (a structurally simpler methyl ester) has a boiling point of 223°C .
  • Volatility : Gas chromatography (GC) analysis of methyl esters in resin samples (e.g., sandaracopimaric acid methyl ester) suggests moderate volatility under standard GC conditions .

Challenges and Limitations

  • Synthetic Complexity : Introducing the acetamido group requires precise reaction conditions to avoid over-acetylation or ring-opening side reactions .
  • Data Gaps: Limited experimental data on solubility, melting point, and toxicity necessitate further characterization for industrial applications.

Biological Activity

Methyl 5-acetamidofuran-2-carboxylate (C8H9NO4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a furan ring, which is a common structural motif in many biologically active compounds. The compound's structure can be represented as follows:

  • Molecular Formula : C8H9NO4
  • Molecular Weight : 185.16 g/mol
  • Functional Groups : Acetamido and carboxyl groups attached to a furan ring.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general reaction outline illustrates the synthetic pathway:

  • Starting Material : Furan-2-carboxylic acid.
  • Reagents : Acetic anhydride, base (e.g., pyridine).
  • Reaction Conditions : Stirring at room temperature followed by purification through column chromatography.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (non-cancerous).
  • Methodology : MTT assay was employed to assess cell viability.
  • Findings : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth in HeLa cells at concentrations as low as 62.37 µg/mL .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Microbial Strains Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 250 µg/mL against certain pathogenic bacteria, indicating moderate antibacterial activity .

Case Studies

  • Study on Anticancer Properties :
    • A study conducted by Phutdhawong et al. explored various derivatives of furan compounds, including this compound. The results indicated that modifications to the furan structure could enhance anticancer activity, suggesting a structure-activity relationship that merits further investigation .
  • Antimicrobial Evaluation :
    • In another study focusing on the antibacterial effects of furan derivatives, this compound was found to have promising activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary Table

Biological ActivityCell Line / MicrobeIC50 / MIC ValueReference
AnticancerHeLa62.37 µg/mL
AntibacterialStaphylococcus aureus250 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-acetamidofuran-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves functionalization of the furan ring. For example, acetylation of a precursor like 5-aminofuran-2-carboxylic acid methyl ester under anhydrous conditions using acetic anhydride and a catalyst (e.g., H₂SO₄). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect yield. Monitor progress via TLC or HPLC .
  • Key Considerations : Optimize stoichiometry of acetylating agents to minimize side reactions (e.g., over-acetylation). Purity of intermediates should be confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Tools :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetamido group at C5, methyl ester at C2).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetamide groups).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1 for C₈H₉NO₄) and rule out impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Guidelines : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Stability tests in solvents (e.g., DMSO, ethanol) show degradation >48 hours at room temperature. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. For ambiguous peaks, employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .
  • Orthogonal Validation : Cross-validate with computational methods (DFT calculations for predicted shifts) .

Q. What strategies optimize regioselective modifications of the furan ring in this compound?

  • Experimental Design :

  • Electrophilic Substitution : Direct acetamido or ester groups to activate/deactivate specific positions. For example, nitration at C3/C4 requires careful control of nitrating agent (HNO₃/H₂SO₄) concentration.
  • Protecting Groups : Temporarily block the acetamido group (e.g., using Boc) to enable selective functionalization at C5 .

Q. How can researchers reconcile discrepancies in reported biological activity data for structurally analogous compounds?

  • Data Analysis : Compare this compound with analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid. Variations in bioactivity (e.g., antimicrobial potency) may arise from differences in lipophilicity (logP) or hydrogen-bonding capacity. Use QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Insights : The acetamido group can act as a directing group in palladium-catalyzed couplings. Steric hindrance from the methyl ester may slow transmetallation steps. Optimize ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. CsF) to enhance yields .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Precautions : Assume potential organ toxicity due to structural similarity to furan derivatives. Use fume hoods, nitrile gloves, and lab coats. Refer to SDS guidelines for analogous compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) until compound-specific data is available .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-acetamidofuran-2-carboxylate
Reactant of Route 2
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Methyl 5-acetamidofuran-2-carboxylate

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